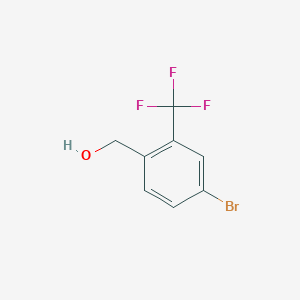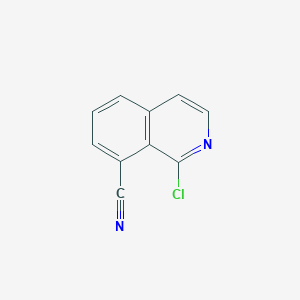
4-(Methoxycarbonyl)furan-2-carboxylic acid
Overview
Description
“4-(Methoxycarbonyl)furan-2-carboxylic acid” is an organic compound with the molecular formula C7H6O5 . It is also known as methylfuroate-2-carboxylic acid or MFA. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring, a five-membered heterocyclic ring containing oxygen, with carboxylic acid groups attached at the second and fifth positions . The InChI code for this compound is 1S/C7H6O5/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9) .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 170.12 . The melting point is between 132-134 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Reactions
4-(Methoxycarbonyl)furan-2-carboxylic acid plays a crucial role in various synthetic and chemical reactions. For instance, Rijke and Boelens (2010) demonstrate its use in the synthesis and reactions of 3-OXO-2H-furan derivatives. They highlight its behavior as an unsaturated ketone towards nucleophiles, leading to various chemical transformations (Rijke & Boelens, 2010).
Biocatalysis in Polymer and Chemical Industries
Wen et al. (2020) discuss the improvement in the biocatalytic synthesis of various furan carboxylic acids, including this compound derivatives. Their research underlines the importance of these acids in the polymer and fine chemical industries (Wen et al., 2020).
Natural Product Isolation and Bioactivity
Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, highlighting the potential of this compound derivatives in natural product chemistry and bioactivity studies (Chen et al., 2017).
Applications in Biofuel Production
Zhang et al. (2020) report the use of this compound in the production of furan carboxylic acids with high productivity by engineered Escherichia coli cells. This application is particularly relevant in the context of biofuel production (Zhang et al., 2020).
Biomedical Applications
The research by Romagnoli et al. (2015) explores the use of furan derivatives, including this compound, in anticancer and antiangiogenic activities. They demonstrate its significance in the development of new therapeutic agents (Romagnoli et al., 2015).
Material Science and Polymer Chemistry
De Coen et al. (2015) present a synthesis pathway involving this compound for the development of new heterocycles. This research is pertinent in the field of material science and polymer chemistry (De Coen et al., 2015).
Mechanism of Action
Safety and Hazards
The safety information for “4-(Methoxycarbonyl)furan-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
4-methoxycarbonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXXQCGMMNAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-19-7 | |
| Record name | 4-(methoxycarbonyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



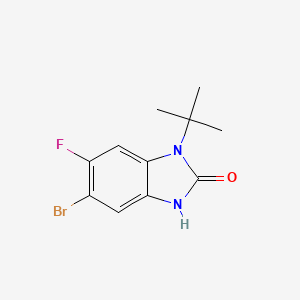


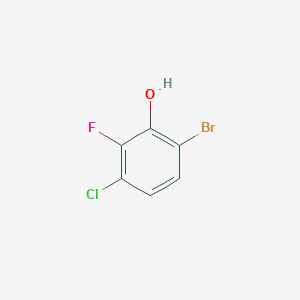

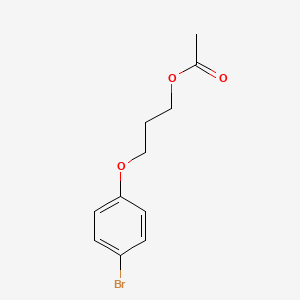
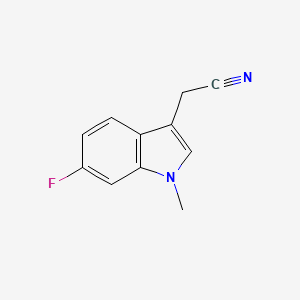
![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)

